2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide
Overview
Description
2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound with the CAS Number: 1240527-80-3 . It has a molecular weight of 151.13 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The InChI code for 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is 1S/C5H5N5O/c6-1-5-8-3-10(9-5)2-4(7)11/h3H,2H2,(H2,7,11) .Chemical Reactions Analysis
While specific chemical reactions involving 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide are not available, it’s worth noting that 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide include a density of 1.7±0.1 g/cm3, a molar refractivity of 82.4±0.5 cm3, and a polar surface area of 84 Å2 .Scientific Research Applications
Antitumor Activity
Researchers have developed novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives utilizing 2-cyanoacetamide derivatives, showing promising antitumor effects against different cell lines. Specifically, fused pyrimidine acetonitrile derivatives exhibited significant inhibitory effects comparable to known anticancer drugs (Albratty et al., 2017).
Insecticidal Properties
In another study, innovative heterocycles incorporating a thiadiazole moiety were synthesized using a similar cyanoacetamide derivative, which were tested for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, indicating the compound's potential in agricultural applications (Fadda et al., 2017).
Drug Discovery and Click Chemistry
The compound's relevance extends to drug discovery, especially through click chemistry, a modular approach that appreciates the utility of 1,2,3-triazoles formed from azides and terminal acetylenes. This methodology is highlighted for its reliability, specificity, and bio-compatibility, significantly contributing to the development of new drugs (Kolb & Sharpless, 2003).
Antimicrobial Activity
N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides were synthesized, exhibiting promising antimicrobial activities against various pathogens, showcasing the compound's versatility in generating bioactive molecules with potential therapeutic applications (Rezki, 2016).
Future Directions
properties
IUPAC Name |
2-(3-cyano-1,2,4-triazol-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-1-5-8-3-10(9-5)2-4(7)11/h3H,2H2,(H2,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCWBQIDQSRZMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide | |
CAS RN |
1240527-80-3 | |
Record name | 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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